Phenanthrene-1-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

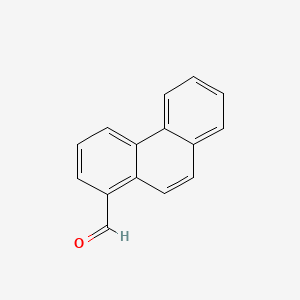

Phenanthrene-1-carbaldehyde is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with an aldehyde functional group attached to the first carbon atom

准备方法

Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction, where phenanthrene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions, utilizing optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: Phenanthrene-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Grignard reagents or organolithium compounds for nucleophilic addition.

Major Products:

Oxidation: Phenanthrene-1-carboxylic acid.

Reduction: Phenanthrene-1-methanol.

Substitution: Various phenanthrene derivatives depending on the substituent introduced.

科学研究应用

Phenanthrene-1-carbaldehyde is a chemical compound with applications in various scientific fields. It can be synthesized by treating 1-naphthaldehyde or phenanthrene-9-carbaldehyde with hydroxylamine hydrochloride and sodium carbonate .

Properties and Characteristics

Phenanthrene and its derivatives have demonstrated that these compounds could serve as emitters for organic light emitting diodes (OLEDs) . Phenanthrene is also of interest to organic chemists because of its important properties in materials science, such as photoconducting, photochemical, and electroluminescent behaviors .

Scientific Research Applications

- Synthesis and Crystal Structures Phenanthrene-9-carbaldehyde is used in the synthesis and creation of crystal structures .

- Photocycloaddition The ortho-photocycloaddition of phenanthrene-9-carboxaldehyde can be performed enantioselectively upon irradiation at a specific wavelength in the presence of chiral substances .

- Building Blocks for Aromatic Compounds Phenanthrene and its derivatives have received considerable attention because of their intriguing photoluminescent and electroluminescent properties, making them useful in organic light emitting diodes (OLEDs) .

- Biological Activities Phenanthrenes exhibit interesting biological activities such as anti-inflammatory, anticancer, antimicrobial, or antiviral properties .

Environmental Considerations

While not a direct application of this compound, research on phenanthrene, a related polycyclic aromatic hydrocarbon (PAH), highlights the importance of understanding and addressing the environmental impact of these compounds . PAHs, including phenanthrene, are naturally occurring chemicals resulting from the insufficient combustion of fossil fuels . Phenanthrene and its metabolites can be harmful to human health due to their photosensitizing behavior, potentially causing cancerous effects, increasing mutation rates in genes, and affecting embryonic development .

作用机制

The mechanism of action of phenanthrene-1-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. Additionally, its interaction with ion channels in cardiomyocytes has been studied, revealing its impact on cardiac excitability .

相似化合物的比较

Phenanthrene-1-carbaldehyde can be compared with other similar compounds, such as:

Phenanthrene: The parent hydrocarbon without the aldehyde group.

Phenanthrene-9-carbaldehyde: Another aldehyde derivative with the functional group at a different position.

1,10-Phenanthroline: A heterocyclic analog with nitrogen atoms replacing carbon atoms at specific positions.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific functional group allows for targeted chemical modifications and interactions with biological molecules.

生物活性

Phenanthrene-1-carbaldehyde, a polycyclic aromatic compound, has garnered attention for its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in medicine and environmental science.

This compound is characterized by a phenanthrene backbone with an aldehyde functional group. Its chemical structure allows for various interactions with biological molecules, making it a valuable compound in research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as topoisomerase II, which is essential for DNA replication and cell division. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer drug development.

- Ligand Activity : The compound can act as a ligand in coordination chemistry, interacting with metal ions and potentially influencing biological processes.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. For example:

- Cytotoxic Studies : In vitro studies have demonstrated that derivatives of phenanthrene-based compounds show potent activity against human cancer cell lines such as HepG2 (liver), A549 (lung), and MCF7 (breast). The IC50 values for some derivatives were reported as low as 0.08 µg/mL, indicating strong cytotoxicity .

Table 1: Cytotoxic Activity of Phenanthrene Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Calanquinone A | HepG2 | 0.08 |

| Denbinobin | A549 | 0.16 |

| This compound | MCF7 | 0.50 |

Environmental Impact and Biodegradation

This compound also plays a role in environmental microbiology. Studies have shown that certain microorganisms can utilize phenanthrene compounds, including this compound, for biodegradation:

- Microbial Degradation : Research involving sulfate-reducing bacteria indicated that phenanthrene can be mineralized through carboxylation processes, highlighting its potential as a substrate for microbial metabolism in contaminated environments .

Case Studies

- Anticancer Research : A study focused on the synthesis of phenanthrene-based alkaloids demonstrated their potential as anticancer agents due to their ability to induce apoptosis in cancer cells through topoisomerase inhibition .

- Environmental Microbiology : Another study investigated the anaerobic degradation of phenanthrene by a specific microbial culture enriched from hydrocarbon-contaminated sediments. The results showed effective mineralization of phenanthrene via direct carboxylation, suggesting potential applications in bioremediation .

属性

CAS 编号 |

77468-40-7 |

|---|---|

分子式 |

C15H10O |

分子量 |

206.24 g/mol |

IUPAC 名称 |

phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H |

InChI 键 |

RGHWXPPXQQVOKA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。